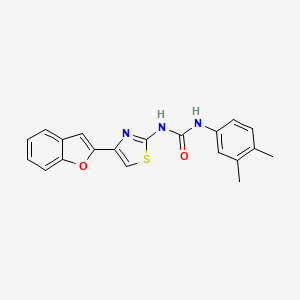

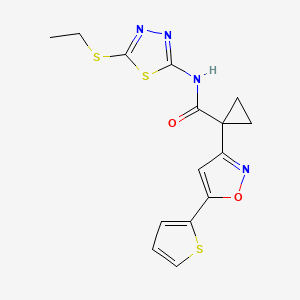

![molecular formula C21H22N2O2 B2925936 Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 900019-66-1](/img/structure/B2925936.png)

Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the CAS Number: 900019-66-1 . It has a molecular weight of 334.42 and its IUPAC name is this compound . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This efficient domino protocol involves a sequence of N, N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization as key steps .Molecular Structure Analysis

The InChI code for this compound is 1S/C21H22N2O2/c1-25-21(24)18-11-12-20-22-19(14-23(20)13-18)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h7-15H,2-6H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized via a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . They have also been synthesized using solid support catalysts such as Al2O3 and TiCl4 .Physical and Chemical Properties Analysis

The compound is solid in its physical form . The compound’s molecular weight is 334.42 .科学的研究の応用

Synthesis and Chemical Properties

New Synthetic Methods : A method for preparing imidazo[1,2-a]pyridines involves the application of substituted 2-aminopyridines, highlighting the efficiency of synthesizing these compounds through innovative routes. For instance, one study developed a one-step oxidation method without preliminary protection of the amino group, facilitating a more straightforward synthesis of the imidazo[1,2-a]pyridine structure, which is crucial for further derivatization and application in various fields (Lifshits, Ostapchuk, & Brel, 2015).

Novel Derivatives and Their Applications : Research has led to the creation of novel imidazo[1,2-a]pyridine derivatives with potential applications in chemotherapy, particularly targeting breast cancer cells. These derivatives, through specific modifications, have shown promising activity in inhibiting cell proliferation and inducing apoptosis in cancer cells, demonstrating the compound's potential in therapeutic applications (Almeida et al., 2018).

Anticholinesterase Potential : Certain imidazo[1,2-a]pyridine-based compounds have been studied for their anticholinesterase potential, suggesting applications in treating heart and circulatory failures. These studies provide insight into the structural modifications necessary to enhance biological activity and potential medicinal applications (Kwong et al., 2019).

Potential Therapeutic Applications

Antiproliferative Agents : Imidazo[1,2-a]pyridine derivatives have been identified as potential antiproliferative agents, especially in the context of breast cancer treatment. Their ability to intercalate into DNA and induce cell death via apoptosis highlights their relevance in the development of new cancer therapies.

Anthelmintic Activity : Some derivatives of the imidazo[1,2-a]pyridine family have shown effectiveness as anthelmintics. For example, methyl 6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate demonstrated broad-spectrum anthelmintic activity against various helminths in animal models, showcasing its potential for veterinary use (Bochis et al., 1978).

作用機序

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Result of Action

Some imidazo[1,2-a]pyridine derivatives have shown potential as anticancer agents, with the ability to induce apoptosis .

Safety and Hazards

特性

IUPAC Name |

methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-25-21(24)18-11-12-20-22-19(14-23(20)13-18)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h7-15H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRJISIWZBJFLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)C4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2925863.png)

![isoxazol-5-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2925865.png)

![4,7,8-Trimethyl-6-(2-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2925866.png)

![Rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B2925868.png)

![1-(4-Chlorophenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2925870.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide](/img/structure/B2925871.png)

![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2925874.png)